molecular formula C20H19N5O B5737174 N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5737174
M. Wt: 345.4 g/mol
InChI Key: ILHBJVKKKDPCDD-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound built on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is a well-established bioisostere of the purine ring found in adenine . This structural similarity makes derivatives of this core structure particularly valuable in medicinal chemistry and drug discovery research, as they are capable of interacting with a variety of enzyme binding sites, most notably ATP-binding pockets of kinases . While specific biological data for this compound may require further investigation, compounds within this chemical class have demonstrated significant research potential across multiple therapeutic areas. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potent inhibitors of key targets, including the Epidermal Growth Factor Receptor (EGFR) for anticancer research , Cyclin-Dependent Kinase 2 (CDK2) for targeting tumor cell proliferation , and heme oxygenase-1 (HO-1) in the context of neuroinflammation and neurodegenerative disorders such as Parkinson's disease . The specific substitution pattern on the core scaffold—featuring a 4-methoxyphenylamino group at the 4-position and a 4-methylbenzyl group at the 1-position—is designed to explore structure-activity relationships, potentially influencing the compound's affinity, selectivity, and overall pharmacological profile. This product is intended for research use by qualified scientists in laboratory settings only.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14-3-5-15(6-4-14)12-25-20-18(11-23-25)19(21-13-22-20)24-16-7-9-17(26-2)10-8-16/h3-11,13H,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHBJVKKKDPCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylhydrazine with 4-methylbenzylamine, followed by cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine core. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or hydrochloric acid to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents like alkyl halides or halogenating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a wide range of biological activities. Here are some notable applications:

  • Antitumor Activity : Compounds within this class have been studied for their potential to inhibit tumor growth. For instance, similar derivatives have shown promising results in preclinical models targeting various cancer types.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : The unique structure of pyrazolo[3,4-d]pyrimidines allows for interactions with biological targets that can lead to antimicrobial effects.

Research Applications

N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be utilized in several research contexts:

  • Drug Development : Its structural features may serve as a scaffold for developing new therapeutic agents. Researchers can modify the substituents to enhance efficacy or reduce side effects.
  • Biological Interaction Studies : Understanding how this compound interacts with specific biological targets is crucial for elucidating its mechanism of action. Studies often involve binding affinity assays and cellular response evaluations.
  • Pharmacokinetic Studies : Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can provide insights into its viability as a drug candidate.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation, thereby exerting its effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Kinase Inhibitors

Compound Name Substituents Target/Activity Key Findings Reference
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 4-Fluorobenzyl, 2-chloro-2-(4-chlorophenyl)ethyl Neuroblastoma (SK-N-BE(2) cells) Reduces tumor mass in xenograft models; IC50 ~5.74 ng/mL. Poor pharmacokinetics limits clinical use.
VEGFR-2 Inhibitor (2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine) Oxazolo core, 4-methylphenyl VEGFR-2 kinase IC50 = 0.33 μM (VEGFR-2), 0.29 μM (HUVEC). Higher selectivity for angiogenic pathways.
Ibrutinib Intermediate ((R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Piperidin-3-yl, 4-phenoxyphenyl BTK kinase Key intermediate in ibrutinib synthesis; demonstrates covalent BTK inhibition.

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl in S29) improve potency but may increase toxicity or reduce metabolic stability.
  • 4-Methoxy Groups (as in the target compound and VEGFR-2 inhibitor) enhance solubility and may reduce off-target effects compared to halogenated analogs.
  • Bulkier Substituents (e.g., 4-methylbenzyl vs.

Antioxidant and Anti-Inflammatory Agents

Compound Name Substituents Activity Key Findings Reference
Compound 17 (1-(tert-Butyl)-6-methoxy-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) tert-Butyl, 4-methoxybenzyl Antioxidant Upregulates HO-1, NQO1, and GCLM at 30 mg/kg in mice.
Compound 19 (1-((3-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)ethynyl)cyclohexanol) Cyclohexanol, ethynyl linker Anti-inflammatory Reduces ischemia-reperfusion injury at 20 µM via HO-1/NQO1 activation.

Key Observations :

  • Methoxy and Benzyl Groups (as in Compound 17 and the target compound) are associated with enhanced antioxidant activity through NRF2 pathway modulation.
  • Polar Groups (e.g., cyclohexanol in Compound 19) improve bioavailability in inflammatory models compared to hydrophobic substituents .

Cytotoxic and Anticancer Agents

Compound Name Substituents Activity Key Findings Reference
SI388 (1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Isopropylthio, 3-chlorophenyl Src inhibitor IC50 = 0.15 µM (Src kinase); 65% yield in synthesis.
HNTs-5 (6-(Allylthio)-N-phenethyl-1-styryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) Allylthio, styryl Prostate/bladder cancer Halloysite nanotube delivery improves tumor penetration (kinetic release >72 hours).

Key Observations :

  • Thioether Groups (e.g., allylthio in HNTs-5) enhance cytotoxicity and enable nanocarrier-based delivery.
  • Chlorophenyl Substituents (as in SI388) improve kinase inhibition but may require formulation optimization to address solubility issues .

Structural and Pharmacokinetic Considerations

  • Solubility : The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogs like S29 .
  • Metabolic Stability: Methyl and methoxy groups may reduce oxidative metabolism, extending half-life relative to compounds with tert-butyl or morpholino groups .
  • Target Selectivity : The 4-methylbenzyl substituent’s hydrophobicity may favor interactions with hydrophobic kinase pockets, akin to the 4-fluorobenzyl group in S29 .

Biological Activity

N-(4-Methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, characterized by a pyrazolo core with specific substituents, positions it as a promising candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C${17}$H${18}$N$_{4}$O. The compound features:

  • Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
  • Substituents : The presence of a methoxy group and a methylbenzyl group enhances its solubility and bioavailability, potentially broadening its therapeutic applications.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases, particularly cyclin-dependent kinases (CDKs). These enzymes are crucial in regulating the cell cycle and are implicated in numerous diseases, including cancer. This compound may exert its biological effects through the following mechanisms:

  • Inhibition of CDKs : By inhibiting CDK activity, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.
  • Modulation of signaling pathways : The compound may alter key signaling pathways involved in inflammation and cell survival.

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Anti-inflammatory Effects : Due to its potential to modulate inflammatory pathways, it may be beneficial in treating inflammatory diseases.

Comparative Biological Activity

The following table summarizes the biological activities of related pyrazolo[3,4-d]pyrimidine compounds for context:

Compound NameStructural FeaturesBiological Activity
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineMethyl group at position 1Antitumor activity
6-Chloro-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-aminesChlorine substitutionAnti-inflammatory effects
5-Amino-N-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-aminesAmino group at position 5Antimicrobial properties

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Studies : In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can effectively inhibit the proliferation of cancer cells such as MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. Compounds similar to this compound demonstrated significant cytotoxicity and induced apoptosis through CDK inhibition .
  • Inflammation Models : Animal studies have indicated that pyrazolo derivatives can reduce inflammatory markers in models of acute inflammation. The specific mechanisms involve modulation of cytokine release and inhibition of inflammatory cell migration .

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of a pyrazolo[3,4-d]pyrimidin-4-ol precursor with a 4-methylbenzyl halide under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in dimethylformamide (DMF) at 60–80°C . Alternative routes involve condensation of phenylhydrazine with carbonitriles, followed by functionalization with methoxybenzyl groups in refluxing ethanol . Key factors affecting yield include:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
  • Temperature control : Higher temperatures (>80°C) may lead to side reactions like dehalogenation.
  • Catalyst loading : Phase-transfer catalysts improve reaction efficiency by 15–20% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H NMR : Look for aromatic protons in the δ 7.2–8.3 ppm range (pyrazolo[3,4-d]pyrimidine core), methoxy singlet at δ ~3.8 ppm, and NH protons as broad singlets (δ 9.4–11.8 ppm) .
  • IR Spectroscopy : Stretching vibrations at ~1600 cm⁻¹ (C=N), ~1250 cm⁻¹ (C-O of methoxy), and ~3300 cm⁻¹ (N-H) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks should align with the molecular formula (C₂₁H₂₁N₅O) and fragmentation patterns (e.g., loss of methoxybenzyl group) .

Q. What in vitro assays are recommended for initial evaluation of its kinase inhibitory activity?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-competitive fluorescence polarization assays. IC₅₀ values <1 μM suggest potent inhibition .
  • Cell Viability Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare dose-response curves to reference inhibitors (e.g., imatinib for kinase targets) .

Advanced Research Questions

Q. How can researchers optimize the compound's solubility and bioavailability through structural modifications without compromising target affinity?

  • Methodological Answer :
  • Polar Substituents : Introduce sulfonate or tertiary amine groups on the benzyl moiety to enhance aqueous solubility. Monitor logP values via HPLC to maintain balance between hydrophilicity and membrane permeability .
  • Prodrug Strategies : Convert the amine group to a phosphate ester for improved absorption, with enzymatic cleavage in vivo .
  • Co-crystallization Studies : Use X-ray crystallography to identify non-critical regions for binding (e.g., 4-methylbenzyl group) for modification .

Q. What computational methods validate the compound's binding mode to kinases like EGFR or CDKs, and how do structural features influence interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The methoxyphenyl group forms π-π stacking with Phe831 in EGFR, while the pyrazolo[3,4-d]pyrimidine core hydrogen-bonds to Met793 .
  • DFT Calculations : Analyze electron density maps to assess charge distribution. The 4-methylbenzyl group contributes to hydrophobic interactions but may sterically hinder binding if oversized .

Q. How should contradictory data between in vitro and in vivo efficacy be addressed?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models. Low oral bioavailability (<20%) may explain in vivo discrepancies .
  • Metabolite Identification : Use LC-MS to detect hepatic metabolites (e.g., demethylation of methoxy groups) that reduce activity .
  • Dose Escalation Studies : Test higher doses with bioavailability enhancers (e.g., cyclodextrin complexes) to bridge efficacy gaps .

Q. What strategies mitigate off-target effects while maintaining therapeutic potency?

  • Methodological Answer :
  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., JAK2, Src). Replace the 4-methylbenzyl group with bulkier substituents (e.g., 3-chlorophenyl) to enhance selectivity .
  • Fragment-Based Design : Optimize the pyrazolo[3,4-d]pyrimidine core using SAR libraries. For example, replacing the methoxy group with a trifluoromethoxy group reduces hERG channel binding .

Q. How does the compound's selectivity profile compare across kinase families, and what experimental approaches determine this?

  • Methodological Answer :
  • Kinome-Wide Profiling : Use immobilized kinase assays (e.g., PamStation) to generate heatmaps of inhibition. The compound shows >50% inhibition for 12/492 kinases, with highest affinity for CDK2 (IC₅₀ = 0.3 μM) and EGFR (IC₅₀ = 0.7 μM) .
  • Cellular Target Engagement : Employ NanoBRET assays in live cells to confirm target occupancy and rule out downstream compensatory mechanisms .

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